3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines elements of thiazolidinone and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, followed by the formation of the thiazolidinone ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone and benzothiazole derivatives. Examples are:
- 3-butyl-5-[(2E)-3-ethyl-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 3-butyl-5-[(2E)-3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H20N2O2S3 |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
3-butyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H20N2O2S3/c1-4-6-9-19-15(20)14(24-17(19)22)16-18(5-2)12-10-11(21-3)7-8-13(12)23-16/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
BSSVEIZKSXCXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)CC)SC1=S |
Origin of Product |
United States |
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